

An In-depth Technical Guide to Isobutyltriethoxysilane (CAS: 17980-47-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isobutyltriethoxysilane*

Cat. No.: *B103999*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **isobutyltriethoxysilane** (IBTEO), a versatile organosilane compound with a wide range of applications in material science and surface modification. This document details its physicochemical properties, safety information, and common applications, including illustrative experimental protocols and reaction mechanisms.

Core Properties of Isobutyltriethoxysilane

Isobutyltriethoxysilane is a clear, colorless liquid known for its ability to function as a surface modifying agent, coupling agent, and crosslinking agent.^[1] Its chemical structure, featuring a reactive triethoxysilyl group and a hydrophobic isobutyl group, allows it to bond with inorganic substrates while presenting a nonpolar surface.

Physicochemical Data

The key physicochemical properties of **isobutyltriethoxysilane** are summarized in the table below for easy reference and comparison.

Property	Value	References
CAS Number	17980-47-1	[2]
Molecular Formula	C ₁₀ H ₂₄ O ₃ Si	[2] [3]
Molecular Weight	220.38 g/mol	[2] [4]
Appearance	Clear, colorless liquid	[2] [4] [5]
Density	0.88 g/mL at 25 °C	[1] [2] [3]
Boiling Point	190-191 °C	[1] [2] [3]
Flash Point	60.5 °C (140.9 °F) - closed cup	[2]
Refractive Index	n _{20/D} 1.400 (lit.)	[2]
Water Solubility	Insoluble, reacts slowly with water	[1] [3]

Safety and Handling

Isobutyltriethoxysilane is classified as a combustible liquid that causes skin and serious eye irritation.[\[4\]](#) It is also harmful to aquatic life.[\[4\]](#) Proper safety precautions are essential when handling this chemical.

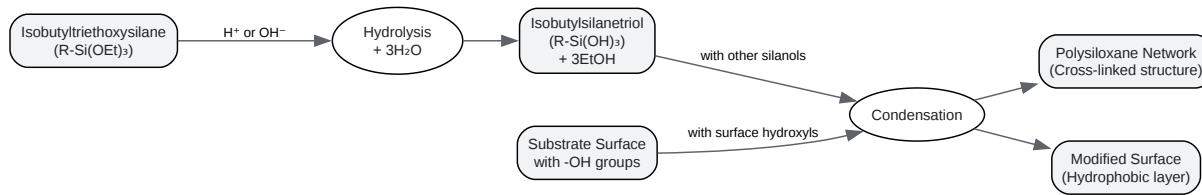
Hazard Classification	GHS Pictogram	Signal Word	Hazard Statements	Precautionary Statements
Flammable liquids (Category 4)	GHS07	Warning	H227: Combustible liquid	P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
Skin irritation (Category 2)	GHS07	Warning	H315: Causes skin irritation	P264: Wash skin thoroughly after handling. P280: Wear protective gloves.
Eye irritation (Category 2A)	GHS07	Warning	H319: Causes serious eye irritation	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Hazardous to the aquatic environment, acute hazard (Category 3)	None	None	H402: Harmful to aquatic life	P273: Avoid release to the environment.

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.^{[4][6]} In case of inadequate ventilation, use a NIOSH-certified organic vapor respirator.^{[4][7]}

Applications in Research and Development

The unique properties of **isobutyltriethoxysilane** make it a valuable tool in various scientific and industrial fields. Its primary function is to alter the surface properties of materials.

- Surface Modification: IBTEO is widely used to impart hydrophobicity to surfaces. It reacts with surface hydroxyl groups on inorganic materials like glass, silica, and metal oxides to form a stable, water-repellent layer.[8] This is crucial in the development of self-cleaning surfaces, anti-corrosion coatings, and moisture-resistant barriers.[8]
- Adhesion Promotion: As a coupling agent, it enhances the adhesion between organic polymers and inorganic substrates in composites, adhesives, and sealants.[8][9]
- Construction Materials: In the construction industry, it is used as a water repellent for concrete and masonry, improving durability by preventing water absorption.[9]
- Coatings: It serves as an additive in paints and coatings to improve wetting, leveling, and adhesion, leading to a more durable and weather-resistant finish.[9]

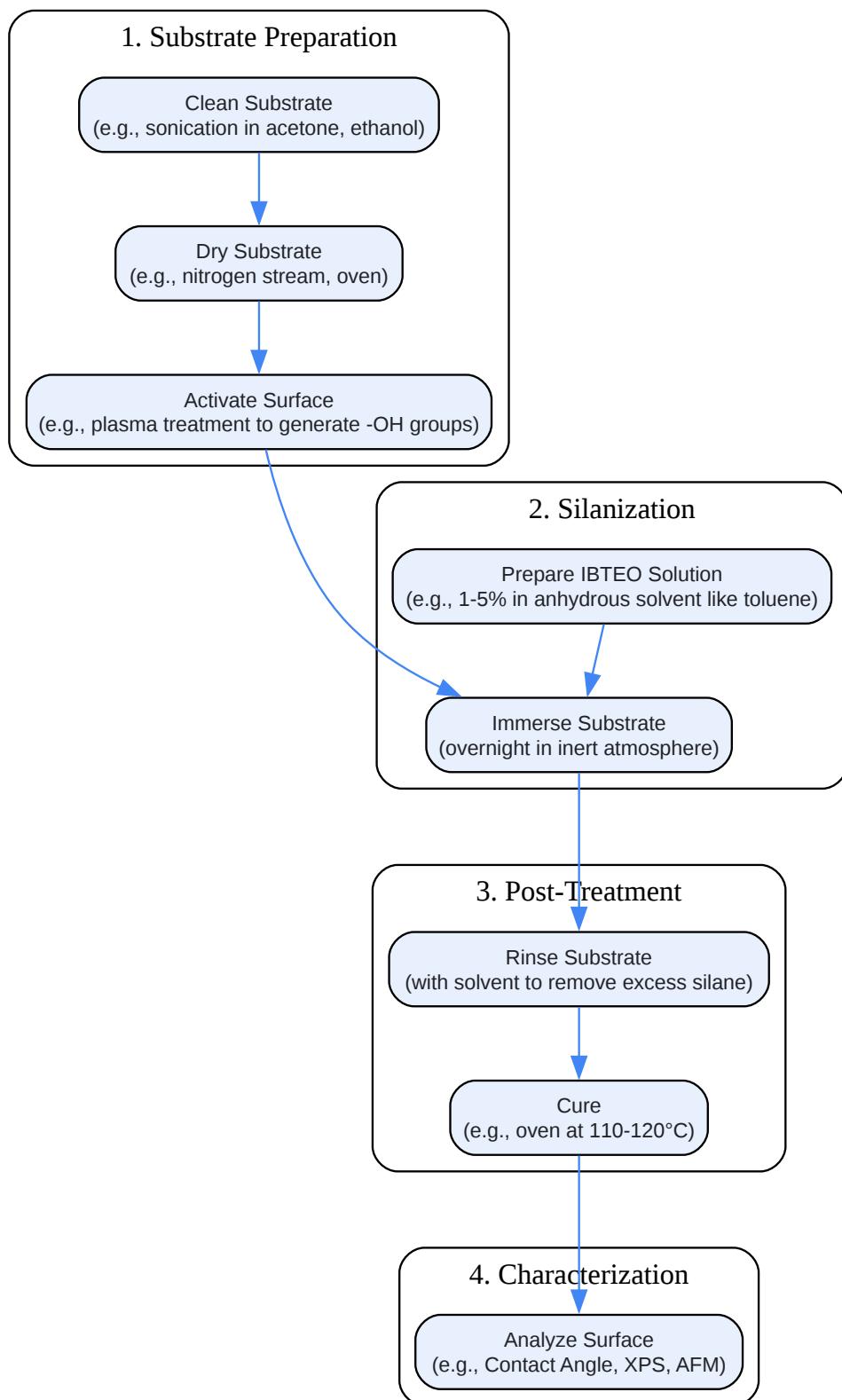

Reaction Mechanisms and Experimental Workflows

The utility of **isobutyltriethoxysilane** is rooted in its chemical reactivity, specifically the hydrolysis of its ethoxy groups and the subsequent condensation of the resulting silanols.

Hydrolysis and Condensation Pathway

The fundamental reaction pathway involves a two-step process:

- Hydrolysis: The ethoxy groups ($-\text{OCH}_2\text{CH}_3$) on the silicon atom react with water to form silanol groups ($-\text{OH}$) and ethanol. This reaction can be catalyzed by acids or bases.
- Condensation: The newly formed silanol groups are reactive and can condense with other silanol groups (on other IBTEO molecules or on the substrate surface) to form stable siloxane bonds (Si-O-Si).



[Click to download full resolution via product page](#)

Caption: General hydrolysis and condensation pathway of **Isobutyltriethoxysilane**.

Experimental Workflow: Surface Modification of a Silica Substrate

This diagram outlines a typical experimental workflow for modifying a silica-based substrate to create a hydrophobic surface using **isobutyltriethoxysilane**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for silica surface modification with **Isobutyltriethoxysilane**.

Detailed Experimental Protocols

The following protocols are generalized procedures for common applications of **isobutyltriethoxysilane**. Researchers should optimize these protocols for their specific substrates and desired outcomes.

Protocol 1: Preparation of a Hydrophobic Coating on Glass Slides

Objective: To create a water-repellent surface on glass slides.

Materials:

- Glass microscope slides
- **Isobutyltriethoxysilane (IBTEO)**
- Anhydrous toluene
- Acetone
- Ethanol
- Deionized water
- Nitrogen gas
- Staining jars or beakers
- Ultrasonic bath
- Oven

Methodology:

- Substrate Cleaning: a. Place the glass slides in a staining jar and sonicate in acetone for 15 minutes. b. Decant the acetone and replace with ethanol. Sonicate for another 15 minutes. c. Rinse the slides thoroughly with deionized water. d. Dry the slides with a stream of nitrogen

gas and then place them in an oven at 110°C for 30 minutes to ensure a completely dry and hydroxylated surface.

- Silanization: a. In a glovebox or under an inert atmosphere, prepare a 2% (v/v) solution of IBTEO in anhydrous toluene. b. Immerse the cleaned and dried glass slides in the IBTEO solution. c. Seal the container and leave it at room temperature for 12-16 hours to allow for the self-assembly of the silane monolayer.
- Post-Treatment: a. Remove the slides from the silanization solution and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed silane molecules. b. Cure the coated slides in an oven at 120°C for 1 hour to promote covalent bonding to the surface. c. Allow the slides to cool to room temperature before characterization.

Characterization: The hydrophobicity of the surface can be confirmed by measuring the water contact angle using a goniometer. An increase from the typical <30° for clean glass to >90° indicates successful hydrophobic modification.

Protocol 2: Surface Modification of Silica Nanoparticles

Objective: To functionalize silica nanoparticles with isobutyl groups to improve their dispersion in nonpolar solvents.

Materials:

- Silica nanoparticles (SiO_2)
- **Isobutyltriethoxysilane (IBTEO)**
- Anhydrous toluene
- Ethanol
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and hotplate

- Centrifuge

Methodology:

- Nanoparticle Preparation: a. Disperse a known amount of silica nanoparticles in anhydrous toluene using an ultrasonic bath to create a homogeneous suspension (e.g., 1 mg/mL).
- Silanization Reaction: a. Transfer the nanoparticle suspension to a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. b. Heat the suspension to reflux under an inert atmosphere (e.g., nitrogen). c. Add a controlled amount of IBTEO to the refluxing suspension (the amount will depend on the surface area of the nanoparticles and the desired grafting density). d. Continue the reaction under reflux for 4-6 hours.
- Purification: a. After the reaction, allow the mixture to cool to room temperature. b. Collect the functionalized nanoparticles by centrifugation. c. Wash the nanoparticles several times with anhydrous toluene and then with ethanol to remove unreacted silane and byproducts. Centrifuge and redisperse the particles between each wash. d. Dry the modified nanoparticles under vacuum.

Characterization: Successful surface modification can be verified using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to detect the presence of C-H bonds from the isobutyl group, and Thermogravimetric Analysis (TGA) to quantify the amount of organic material grafted onto the nanoparticle surface. The dispersibility of the modified nanoparticles in various solvents should also be assessed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Mechanism of hydroxyl radical generation from a silica surface: molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How to Make Hydrophobic Coating? - Instructables [instructables.com]
- 4. Kinetics of Alkoxy silanes and Organoalkoxy silanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sci-hub.box [sci-hub.box]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 9. Efficient Chemical Surface Modification Protocol on SiO₂ Transducers Applied to MMP9 Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Isobutyltriethoxysilane (CAS: 17980-47-1)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b103999#isobutyltriethoxysilane-cas-number-17980-47-1-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com